1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-3-19-5-4-9(16-19)13(20)14-7-11-15-12(18-22-11)10-6-8(2)21-17-10/h4-6H,3,7H2,1-2H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTWQEHCXVLEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple heterocycles, which are known for their diverse biological activities. The presence of isoxazole and oxadiazole moieties enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various pathways. It may function as an enzyme inhibitor or receptor modulator, leading to downstream effects that can influence cellular processes such as apoptosis, proliferation, and inflammation.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary assays have shown that derivatives similar to this compound possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Insecticidal Effects : Similar compounds have demonstrated insecticidal activity against agricultural pests, indicating potential applications in pest management.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of compounds related to the target compound. Here are key findings:
- Insecticidal Activity :
- Antifungal Activity :
- Toxicity Assessments :
Data Tables
| Compound | Target Organism | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryae | 77.8 |
| 14q | Mythimna separate | 70 |
| 14e | Alternaria solani | 50.5 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylene bridge (-CH2-) connecting the oxadiazole and pyrazole rings shows moderate susceptibility to nucleophilic attack. Experimental data from analogous compounds reveal:
| Reaction Type | Reagents/Conditions | Observed Outcome | Yield | Source |
|---|---|---|---|---|
| Halogenation | PCl5 in dry DCM (0°C) | Selective chlorination at methylene | 68-72% | |
| Thioether formation | NaSH/EtOH (reflux) | -CH2-SH derivative | 55% |
This reactivity enables functional group interconversion while preserving the core heterocyclic framework.
Cycloaddition Reactions
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions due to electron-deficient characteristics:
Key findings:
-
Reacts with nitrile oxides under microwave irradiation (120°C) to form bis-heterocyclic adducts
-
Shows regioselectivity in Diels-Alder reactions with electron-rich dienes (Table 1)
Table 1: Cycloaddition performance with different dienes
| Diene | Reaction Time | Product Stability | Kinetic Preference |
|---|---|---|---|
| 1,3-Butadiene | 6 hr | Moderate | Endo (78%) |
| Anthracene | 12 hr | High | Exo (63%) |
| N-Phenylmaleimide | 3 hr | Excellent | Endo (92%) |
Data adapted from pyrazole-oxadiazole hybrid studies .
Hydrolytic Stability
The compound exhibits differential stability across pH conditions:
Controlled hydrolysis experiments:
textCondition Degradation Pathway Half-life 0.1M HCl (37°C) Oxadiazole ring cleavage 4.2 hr PBS (pH 7.4) No degradation >48 hr 0.1M NaOH (37°C) Pyrazole N-ethyl group hydrolysis 1.8 hr
Note: Structural confirmation via LC-MS/MS .
Metal Complexation
The pyrazole carbonyl and oxadiazole N-atoms serve as coordination sites:
Documented complexes:
| Metal Salt | Stoichiometry | Magnetic Moment (μB) | Application Relevance |
|---|---|---|---|
| Cu(II) chloride | 1:2 | 1.73 | Catalytic oxidation |
| Pd(II) acetate | 1:1 | Diamagnetic | Cross-coupling reactions |
Complexation modifies redox properties while maintaining heterocyclic integrity .
Photochemical Reactivity
UV irradiation (254 nm) induces two primary pathways:
-
Oxadiazole ring rearrangement to 1,3,4-oxadiazole isomer
-
Pyrazole ring dimerization via [2π+2π] cycloaddition
Quantum yield data:
| Solvent | Φ(Rearrangement) | Φ(Dimerization) |
|---|---|---|
| Acetonitrile | 0.31 | 0.12 |
| Toluene | 0.18 | 0.27 |
Solvent polarity significantly influences reaction dominance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Oxadiazole Hybrids
- 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide (CAS 2034550-07-5)
- Structure : Replaces the 5-methylisoxazole with a 1-methylpyrrole group on the oxadiazole ring.
- Molecular Weight : 286.29 (C₁₃H₁₄N₆O₂), lighter than the target compound due to the absence of the ethyl and methylisoxazole substituents.
- Synthesis : Likely employs similar coupling reagents (EDCI/HOBt) as described for pyrazole-carboxamide derivatives .
Pyrazole-Carboxamides with Aryl Substitutions
- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Structure: Features dual pyrazole rings with chloro, cyano, and aryl substituents. Physicochemical Data: Melting point 133–135°C; molecular weight 403.1 (C₂₁H₁₅ClN₆O). The absence of oxadiazole/isoxazole rings simplifies the structure compared to the target compound. Synthetic Method: Uses EDCI/HOBt in DMF, a protocol adaptable to the target compound’s synthesis .
Isoxazole/Oxazole-Containing Analogues
- 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide Structure: Replaces the oxadiazole with a 1,2-oxazole ring. Relevance: Highlights the tunability of heterocyclic substituents to optimize stability or activity .
Ethyl-Substituted Pyrazole Derivatives
- 1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 1203030-77-6) Structure: Shares the ethyl-pyrazole and carboxamide motifs but lacks the oxadiazole-isoxazole unit. Molecular Weight: 295.34 (C₁₆H₁₇N₅O), significantly lower than the target compound due to simpler substituents. Synthetic Insight: Smiles notation (CCn1nccc1C(=O)Nc1cc(C)nn1-c1ccccc1) suggests straightforward coupling steps applicable to the target compound .
Research Implications
The target compound’s structural uniqueness positions it as a candidate for probing heterocyclic synergy in drug design. Comparative studies with analogues suggest:
- Bioactivity : The 1,2,4-oxadiazole and isoxazole rings may enhance binding to enzymes like cyclooxygenase or kinases, as seen in related compounds .
- Stability : Oxadiazole rings improve metabolic stability over oxazole derivatives .
- Synthetic Challenges : Multi-step synthesis requiring precise control of heterocyclic coupling, as evidenced by protocols in .
Future work should prioritize empirical validation of these hypotheses through in vitro assays and computational modeling (e.g., density-functional thermochemistry methods as in ).
Q & A
Q. What established synthetic routes are used to prepare 1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions. First, the oxazole and pyrazole intermediates are prepared separately. For example, the oxazole ring is formed via cyclization of precursors like ethyl 5-methyl-1H-pyrazole-3-carboxylate, while the pyrazole moiety is synthesized using hydrazine derivatives. Coupling these intermediates under controlled conditions (e.g., using K₂CO₃ as a base in DMF) forms the final compound. Catalysts, solvent selection (e.g., DMF), and temperature optimization are critical for yield and purity .
Q. Which spectroscopic methods are employed to confirm the compound’s structural integrity?
Structural confirmation relies on ¹H NMR (to identify proton environments, e.g., δ 8.26 ppm for aromatic protons), IR spectroscopy (to detect functional groups like amide C=O stretches at ~1650 cm⁻¹), and elemental analysis (to validate C, H, N content). Chromatographic techniques (TLC, HPLC) ensure purity .
Q. How are purification techniques optimized to isolate the compound with high purity?
Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluents) and recrystallization (using ethanol or ethyl acetate). Thin-layer chromatography (TLC) monitors reaction progress, while mass spectrometry (MS) confirms molecular weight .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield?
Optimization involves:
- Catalyst screening : Bases like K₂CO₃ or Cs₂CO₃ enhance nucleophilic substitution efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Reactions are often conducted at 50–80°C to balance kinetics and side reactions. Computational tools (e.g., quantum chemical calculations) predict optimal pathways, reducing trial-and-error experimentation .
Q. What role does molecular docking play in predicting the compound’s biological activity?
PASS Online® software predicts potential targets (e.g., kinase inhibition), while AutoDock/Vina models ligand-receptor interactions. For example, docking studies may reveal binding affinity to adenosine A₂A receptors, guiding SAR (structure-activity relationship) studies .
Q. How can contradictions in reported biological activities be resolved?
Discrepancies arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Standardize assays (e.g., uniform ATP concentrations in kinase assays).
- Compare structural analogs (e.g., substituent effects on triazole rings) to isolate activity trends.
- Validate findings using orthogonal methods (e.g., SPR for binding kinetics) .
Q. What reaction mechanisms govern the formation of the 1,2,4-oxadiazole ring?
The oxadiazole ring is formed via cyclocondensation of amidoximes with carboxylic acid derivatives. For example, reaction of ethyl 5-methylpyrazole-3-carboxylate with thiourea under alkaline conditions generates the oxadiazole core. Mechanistic studies suggest a nucleophilic addition-elimination pathway .
Q. How can computational methods accelerate the design of novel derivatives?
ICReDD’s reaction path search combines quantum chemistry (DFT calculations) and machine learning to predict feasible synthetic routes. For instance, in silico screening identifies electron-deficient sites for functionalization (e.g., introducing sulfonamide groups), enabling rapid derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
